6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Description
6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] (hereafter 2c) is a spirobiindane derivative characterized by methoxy substituents at the 6,6' positions. It is synthesized via a B(C6F5)3-catalyzed intramolecular Friedel-Crafts reaction of gem-difluoroalkanes in hexafluoroisopropanol (HFIP) under argon . Key spectroscopic data includes:
- 13C NMR (CDCl3): δ 159.0 (aromatic carbons adjacent to methoxy), 55.4 (methoxy carbons) .
- IR (KBr): 1614 cm⁻¹ (aromatic C=C or C-O stretch), 1479 cm⁻¹ (methoxy bending) .
- MS (EI): m/z 280 [M⁺], HRMS confirming molecular formula C₁₉H₂₀O₂ .
The compound’s spirocyclic framework and electron-donating methoxy groups make it a candidate for materials science and catalysis.
Properties
CAS No. |
854270-89-6 |
|---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5,5'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C19H20O2/c1-20-15-5-3-13-7-9-19(17(13)11-15)10-8-14-4-6-16(21-2)12-18(14)19/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
OOUUSKZQVZQVME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CCC4=C3C=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Methanesulfonic acid promotes the cyclization of bisphenol C derivatives into the spirobi[indene] diol framework. In a representative procedure, bisphenol C (51.3 g, 200 mmol) is suspended in methanesulfonic acid (250 mL) and stirred for 7 days. The crude product is recrystallized from ethyl acetate/hexane and ethanol/water, yielding 14.3 g (65%) of 3,3,3',3',5,5'-hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol as a white solid. This method prioritizes atom economy but requires prolonged reaction times.
Narasaka-Heck Cyclization
Palladium-catalyzed cyclization offers a faster alternative. A heterogeneous solution of 1,5-bis(2-bromo-5-methoxyphenyl)pentan-3-one (4.54 g, 10.0 mmol) in dichloromethane (110 mL) is treated with BBr₃ via cannula transfer. After stirring at room temperature for 48 hours, the reaction is quenched with NaHCO₃, yielding 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (10.2 g, 95%). This route is advantageous for introducing halogen handles but necessitates strict anhydrous conditions.
Functional Group Interconversion
Demethylation and Methylation
Selective demethylation of methoxy groups is achieved using BBr₃. For example, treatment of 4,4'-dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] with BBr₃ in dichloromethane at 0°C generates the corresponding diol, which is methylated with dimethyl sulfate in DMF to restore methoxy groups. This stepwise approach allows precise control over substitution patterns.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Crystal structures of related spirobi[indene] derivatives confirm the chair-like conformation of the tetrahydro rings and the near-orthogonal orientation of the indene moieties. These structural insights guide ligand design for asymmetric catalysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed cyclization | 65 | High atom economy, scalable | Long reaction time (7 days) |
| Narasaka-Heck cyclization | 95 | Rapid, introduces halogen handles | Requires anhydrous conditions |
| Halogenation-elimination | 80–90* | Versatile for substituent variation | Multi-step, toxic reagents |
*Reported for analogous compounds.
Applications and Derivatives
The spirobi[indene] scaffold serves as a chiral ligand in enantioselective catalysis. For example, selenated derivatives like (R)-(6,6'-Dimethoxy-3,3,3',3',5,5'-hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis((4-methoxybenzyl)selane) exhibit high enantioselectivity in Heck-type reactions. Additionally, brominated intermediates participate in Suzuki-Miyaura couplings to generate biaryl systems .
Chemical Reactions Analysis
Demethylation to Diol Derivatives
Reaction:
The methoxy groups at the 6,6'-positions undergo demethylation using boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C, yielding the corresponding diol (2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol).
Conditions and Yield:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| BBr₃ (2.3 eq) | DCM | −78°C → RT | 24 hr | 84% |
Mechanism:
BBr₃ coordinates to the methoxy oxygen, facilitating cleavage of the methyl ether bond. The reaction proceeds via sequential demethylation, with intermediates stabilized by the spirobi[indene] backbone .
Applications:
The diol product serves as a precursor for chiral phosphoric acid catalysts and ligand frameworks .
Iodination at the 6,6'-Positions
Reaction:
Directed ortho-iodination occurs via lithiation with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF), followed by iodine quenching.
Conditions and Yield:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Lithiation | n-BuLi (4 eq) | THF | −78°C → RT | 6 hr | – |
| Iodination | I₂ (4 eq) | THF | RT | 12 hr | 70% |
Key Observations:
-
The methoxy groups direct lithiation to the adjacent positions.
-
The spiro structure’s rigidity prevents ring-opening during metalation .
Product Utility:
The diiodo derivative is pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups.
Bromination and Halogen Exchange
Reaction:
Electrophilic bromination at the 4,4'-positions using bromine (Br₂) or N-bromosuccinimide (NBS) generates 4,4'-dibromo-6,6'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene].
Conditions:
| Brominating Agent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Br₂ | Silica-H₂SO₄ | DCM | 0°C | 65% |
Mechanism:
The methoxy groups activate the aromatic rings toward electrophilic substitution, with bromination occurring para to the methoxy substituents .
Downstream Reactions:
Brominated derivatives undergo Suzuki couplings or Grignard reactions for functionalization.
Phosphorylation of Diol Derivatives
Reaction:
The diol product from demethylation reacts with phosphoryl chloride (POCl₃) in pyridine to form cyclic phosphate esters.
Conditions and Yield:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ (3 eq) | Pyridine | 80°C | 24 hr | 59% |
Product Structure:
Forms a 12-membered phosphocine oxide ring, confirmed by ³¹P NMR .
Applications:
Phosphorylated derivatives act as chiral Brønsted acid catalysts in asymmetric synthesis .
Friedel-Crafts Alkylation and Annulation
Reaction:
In the presence of samarium triflate (Sm(OTf)₃), the spirobi[indene] core participates in (3+2) annulation with electron-rich vinylarenes, forming tetramethoxy spiro-indanes .
Mechanism:
-
Sm(OTf)₃ generates a carbocation intermediate.
-
Intramolecular Friedel-Crafts alkylation forms a fused five-membered ring.
Yield: 76% for spiro-indane derivatives .
Oxidation and Functional Group Interconversion
Reaction:
The methoxy groups can be oxidized to quinones under strong acidic conditions (e.g., HNO₃/H₂SO₄), though yields are moderate (40–50%).
Limitations:
Over-oxidation may occur due to the electron-rich aromatic system, necessitating controlled conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Research indicates that spirobi[indene] derivatives exhibit significant biological activity. For instance, studies have shown that compounds with similar spiro structures possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In a recent study, spiro compounds were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that several derivatives exhibited a selectivity index higher than celecoxib, a well-known anti-inflammatory drug .
Case Study: Anti-inflammatory Activity
A specific study focused on the synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives highlighted the anti-inflammatory potential of these compounds. The synthesized derivatives were tested against DPPH (a free radical) and showed significant inhibition of COX enzymes. The most potent compounds demonstrated selectivity for COX-2 over COX-1, indicating their potential as therapeutic agents for inflammatory diseases .
Organic Synthesis Applications
Synthetic Routes
The compound can be synthesized through various organic reactions. One notable method involves the one-pot condensation reaction of amino cyclohexane derivatives with benzaldehyde. This approach has been utilized to create functionalized spiro compounds that can serve as intermediates in further chemical transformations .
Table 1: Synthetic Methods for 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| One-pot condensation | Amino cyclohexane + Benzaldehyde | Varies | Effective for producing spiro compounds |
| Nucleophilic substitution | n-BuLi + Iodinated derivatives | 70% | Useful for introducing functional groups |
| Reduction reactions | Raney Ni + H2 | High | Commonly used for reducing double bonds |
Material Science Applications
Polymer Chemistry
The unique structure of 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] allows it to be explored as a building block in polymer chemistry. Its spiro structure can enhance the mechanical properties of polymers when incorporated into polymer matrices. Research into the thermal and mechanical properties of polymers containing spiro compounds has shown promising results regarding their stability and strength under various conditions .
Mechanism of Action
The mechanism by which 6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Spirobiindanes share a core spirocyclic structure but differ in substituents, which significantly influence their properties. Key derivatives include:
Physical and Spectral Properties
- Melting Points: 2c: Not explicitly reported, but methoxy derivatives generally exhibit lower melting points than halogenated analogs. 2m (Cl): 142–144°C ; 2n (CH₃): 149–150°C ; 1568-80-5 (OH): >250°C (estimated from diol analogs) . Chloro and methyl groups enhance crystallinity and melting points via halogen bonding or van der Waals interactions.
Spectral Differences :
Solubility and Reactivity Trends
- Solubility : Methoxy groups (2c ) improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to hydrophobic ethyl (2d ) or rigid naphthyl (2p ) derivatives .
- Reactivity : Nitro- or bromo-substituted spirobiindanes (e.g., 1352810-33-3 ) participate in Suzuki-Miyaura couplings, leveraging halogen reactivity .
Biological Activity
6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is a complex organic compound recognized for its unique spirobiindene structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is C19H20O4. The compound features two methoxy groups and a tetrahydro structure that contributes to its stereochemical properties. Its structural uniqueness allows for diverse interactions with biological targets.
Biological Activities
Research indicates that 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] exhibits various biological activities:
- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antitumor Potential : Preliminary studies suggest that 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] may have antitumor effects. In vitro assays using cancer cell lines indicate reduced cell viability and proliferation rates upon treatment with this compound.
The mechanisms underlying the biological activity of 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] are multifaceted:
- Cell Signaling Pathways : The compound is believed to modulate key signaling pathways involved in cell survival and apoptosis. This modulation can lead to enhanced apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammation and tumor progression. For instance, inhibition of cyclooxygenase (COX) enzymes has been observed.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antioxidant Study : A study assessed the antioxidant capacity of 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical levels at concentrations above 10 µM.
- Anti-inflammatory Research : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha production (p < 0.05), suggesting its potential as an anti-inflammatory agent.
- Antitumor Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] led to a 60% reduction in cell viability after 48 hours at a concentration of 20 µM (p < 0.01).
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] | Antioxidant; Anti-inflammatory; Antitumor | Enzyme inhibition; Modulation of signaling pathways |
| Curcumin | Antioxidant; Anti-inflammatory; Anticancer | NF-kB inhibition; ROS scavenging |
| Resveratrol | Antioxidant; Cardioprotective | SIRT1 activation; Anti-inflammatory |
Q & A
Basic Research Questions
Q. How can 6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] be reliably identified and characterized in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze - and -NMR to confirm the spirocyclic structure and methoxy group positions. For example, aromatic protons in the indene rings typically resonate at δ 6.5–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (340.419 g/mol) via high-resolution MS (HRMS) to distinguish from structurally similar derivatives .
- X-ray Crystallography : Resolve spiro-conformation and bond angles (e.g., C–O–C bond angles ~109.5°) to validate stereochemistry .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| -NMR | Methoxy singlets at δ 3.8 ppm | |
| HRMS | [M+H]⁺ peak at m/z 341.423 |
Q. What synthetic routes are effective for preparing 6,6'-Dimethoxy derivatives of spirobi[indene]?
- Methodological Answer :
- Step 1 : Start with 1,1'-spirobi[indene]-5,5',6,6'-tetrol (CAS 77-08-7) and perform selective O-methylation using dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products like over-methylated derivatives .
- Step 3 : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify via column chromatography (silica gel, gradient elution) .
Q. What purification strategies are recommended for isolating spirobi[indene] derivatives?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) to separate diastereomers or regioisomers .
- Crystallization : Employ solvent pairs (e.g., dichloromethane/hexane) to grow single crystals for structural validation .
- Purity Criteria : Confirm >98% purity via HPLC-UV (λ = 254 nm) and elemental analysis (C, H, O within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s electronic and thermodynamic properties?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps (~4.5 eV) and predict redox behavior .
- Thermodynamic Studies : Measure Henry’s Law constants (e.g., 1.6×10¹⁰ Pa·m³/mol) to assess environmental partitioning between air/water phases .
- Data Contradiction : Reported Henry’s constants vary by orders of magnitude (1.4×10¹⁴ to 2.7×10¹⁰ Pa·m³/mol); reconcile discrepancies by standardizing measurement conditions (e.g., pH 7, 25°C) .
Q. Can this compound serve as a chiral ligand in asymmetric catalysis?
- Methodological Answer :
- Synthesis of Chiral Derivatives : Introduce enantiopure substituents (e.g., naphthyl or phenanthrenyl groups) via Suzuki-Miyaura coupling .
- Catalytic Screening : Test in Pd-catalyzed cross-coupling reactions; monitor enantiomeric excess (ee) via chiral HPLC (e.g., >90% ee achieved with (R)-DTB-SpiroSAP derivatives) .
- Data Table :
| Ligand Derivative | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| (R)-DTB-SpiroSAP | Allylic alkylation | 92 |
Q. How to resolve contradictions in reported spectroscopic data for spirobi[indene] derivatives?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and MS data across multiple studies (e.g., IR carbonyl stretches at 1680 cm⁻¹ vs. 1705 cm⁻¹) to identify solvent or hydration effects .
- Statistical Analysis : Apply principal component analysis (PCA) to cluster datasets and identify outliers .
Q. What advanced techniques elucidate spiro-conjugation effects in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
